2-Aminoethyl hydrogen sulfate

Description

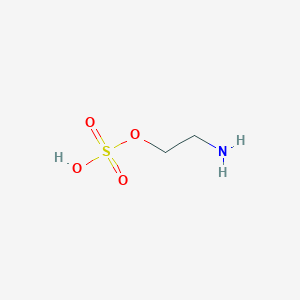

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-aminoethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO4S/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYUEVRAMDSJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044469 | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Aldrich MSDS] | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

926-39-6 | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoethyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-amino-, 1-(hydrogen sulfate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOETHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8F910HLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Historical Synthetic Approaches

The foundational method for synthesizing 2-Aminoethyl hydrogen sulfate (B86663) involved the direct reaction of ethanolamine (B43304) with sulfuric acid at high temperatures. google.com This process, a classic esterification, was explored in early chemical research. A typical procedure required heating a mixture of concentrated sulfuric acid and ethanolamine to temperatures around 250°C. google.com The fundamental chemical transformation is the reaction of the hydroxyl group of ethanolamine with sulfuric acid, forming the sulfate ester and water. While straightforward in principle, this direct heating method was fraught with inefficiencies.

Historical synthetic routes were plagued by several significant drawbacks. A primary issue was the formation of a substantial amount of charred organic residue due to the high temperatures, which complicated purification and represented a loss of product. google.com These harsh conditions also led to reduced yields as side reactions and decomposition of starting materials and products were common. google.com Furthermore, the need for sustained high temperatures resulted in a high energy input, making the process economically challenging for larger-scale production. google.com

Contemporary Synthesis Protocols

Modern synthesis of 2-Aminoethyl hydrogen sulfate continues to be based on the esterification of ethanolamine with sulfuric acid, but with significant refinements to improve outcomes. ui.ac.idui.ac.iddoaj.org Contemporary methods emphasize precise control over reaction conditions to minimize the issues of older techniques. google.comjustia.com The reaction typically involves the careful, often cooled, addition of sulfuric acid to ethanolamine, followed by controlled heating. ui.ac.id

Key to modern synthesis is the optimization of reaction parameters to maximize yield and purity. ui.ac.id

Mole Ratio: The ratio of ethanolamine to sulfuric acid is a critical factor. Research has shown that a slight excess of sulfuric acid, such as a 1:1.05 to 1:1.5 mole ratio of ethanolamine to sulfuric acid, can drive the reaction towards completion and achieve higher conversion rates. ui.ac.idmongoliajol.info

Temperature: While heat is necessary, excessive temperatures lead to decomposition. Optimized protocols often utilize temperatures in the range of 120°C to 135°C, which provides a balance between a reasonable reaction rate and the prevention of charring. google.commongoliajol.info

Reaction Time: The duration of the reaction is also carefully controlled. Studies have identified that reaction times of approximately 5 hours can be optimal for achieving high conversion of the starting materials. ui.ac.id

Table of Optimized Reaction Conditions Below is a summary of optimized conditions for the esterification of ethanolamine with sulfuric acid.

| Parameter | Optimized Value | Outcome |

| Mole Ratio (Ethanolamine:Sulfuric Acid) | 1:1.5 | Leads to a high conversion of ethanolamine. ui.ac.id |

| Reaction Temperature | 130-135°C | Balances reaction speed with minimal side product formation. mongoliajol.info |

| Reaction Time | 5 hours | Allows for near-complete reaction without significant degradation. ui.ac.id |

The esterification reaction is reversible, with the water produced as a byproduct capable of hydrolyzing the this compound back to its starting materials. google.comjustia.com To drive the reaction forward and improve yields, contemporary methods actively remove this water. google.comjustia.com One effective technique is to conduct the reaction under reduced pressure, which lowers the boiling point of water and allows for its removal at the reaction temperature. mongoliajol.info Another approach involves the use of an organic solvent that forms an azeotrope with water, allowing for its removal by distillation. google.comjustia.com

Reaction with Sulfur Trioxide.google.com

A significant method for synthesizing this compound involves the reaction of ethanolamine with sulfur trioxide. google.com This process is noted for its efficiency and the ability to produce the target compound in good yield. google.com

Gaseous Sulfur Trioxide with Ethanolamine.google.com

The reaction between gaseous sulfur trioxide and ethanolamine is a spontaneous and exothermic process. google.com To control the reaction, the sulfur trioxide is typically entrained in a stream of an inert gas, such as nitrogen, and introduced into a solution of ethanolamine in a solvent like chloroform (B151607). google.com The reaction proceeds as follows:

Initially, a semi-solid product precipitates from the solution. google.com Upon completion of the sulfur trioxide addition, the mixture is refluxed, causing the precipitate to harden. google.com A notable observation is that the initial hard precipitate can become soft and sticky when exposed to air, suggesting the initial formation of an intermediate, N-(β-hydroxyethyl) sulfamic acid, which then rearranges to the more stable this compound upon heating. google.com

A specific example of this process involves the volatilization of liquid sulfur trioxide (32.0 g) over half an hour, which is then carried by a nitrogen stream into a solution of freshly distilled ethanolamine (23.6 g) in 250 ml of chloroform. google.com After the addition, the chloroform is refluxed for 1.5 hours. google.com The resulting product is then heated in an oven at 120°C. google.com This procedure yields a light tan product, which is confirmed by its infrared spectrum to be this compound. google.com The crude yield can be as high as the theoretical amount, with crystallization of a 10 g sample yielding 8.8 g (88%) of the pure product. google.com

Mechanism of N-(β-hydroxyethyl) sulfamic acid conversion.google.com

The reaction between ethanolamine and sulfur trioxide is believed to initially form N-(β-hydroxyethyl) sulfamic acid through sulfamation. google.com This intermediate is then converted to this compound by heating. google.com The conversion is a temperature-dependent rearrangement. For instance, at 80°C, the conversion might take approximately 20 hours, whereas at 120°C, the same result could be achieved in about 3 hours. google.com This thermal rearrangement is a critical step in obtaining the final, stable product. google.com

Utilizing Ammonium (B1175870) Bisulfate or Ammonium Sulfate with Ethylene (B1197577) Compounds.google.com

An alternative synthetic route to this compound involves the reaction of either ammonium bisulfate or ammonium sulfate with certain ethylene compounds. google.com This method offers the advantage of using ammonium bisulfate, which can be a byproduct of other industrial processes, making it a cost-effective reactant. google.com

Ethylene Compounds (e.g., 2-oxazolidinone (B127357), 2-oxazolidinethione, 2-aminoethyl carbamate).google.com

This process utilizes ethylene compounds that are condensation products of ethylene oxide and a poorly nucleophilic derivative of ammonia (B1221849). google.com These compounds are characterized by a carbonyl group adjacent to a nitrogen or oxygen atom which is also attached to an ethylene radical. google.com The key to this reaction is the cleavage of the carbonyl group, which allows for the formation of this compound. google.com

Representative ethylene compounds suitable for this reaction include:

2-oxazolidinone

2-oxazolidinethione

2-aminoethyl carbamate (B1207046) google.com

The reaction with 2-oxazolidinone can be represented as follows: (NH₄)HSO₄ + C₃H₅NO₂ → H₂NCH₂CH₂OSO₃H + CO₂ + NH₃

Acidic Conditions and Mole Ratios.google.com

The reaction is carried out under acidic conditions, which are crucial for the conversion. google.com Maintaining these conditions is achieved by using a specific mole ratio of the ammonium salt to the ethylene compound. A mole ratio of ammonium bisulfate to the ethylene compound in the range of 2-10:1 is typically employed. google.com If the initial mole ratio of ammonium bisulfate to 2-oxazolidinone is less than 2:1, the conversion is incomplete due to the failure to maintain an acidic reaction medium. google.com For ratios above 2:1, high yields of this compound can be achieved within 1-2 hours. google.com The reaction is generally conducted at temperatures between 100°C and 200°C. google.com

The following table summarizes the effect of the feed molar ratio on the reaction of ammonium bisulfate with 2-oxazolidinone:

| Feed Molar Ratio (Ammonium Bisulfate:2-Oxazolidinone) | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Selectivity (%) | Yield (%) |

| 1:1 | 150 | 2 | 50 | >95 | 48 |

| 2:1 | 150 | 2 | 90 | >95 | 86 |

| 4:1 | 130 | 1 | 85 | >95 | 81 |

| 4:1 | 150 | 1 | 98 | >95 | 93 |

Data compiled from patent information. google.com

Role of Organic Water-Insoluble Solvents and Azeotrope Formation.google.com

The reaction can be performed in the presence of an organic, water-insoluble solvent that is capable of forming an azeotrope with water at the reaction temperature. google.com This is particularly useful as water can be a byproduct of the reaction, depending on the specific ethylene compound used. google.com The azeotropic removal of water helps to drive the reaction to completion. google.com

Suitable solvents include hydrocarbons such as:

Benzene

Toluene

Xylene google.com

The use of a solvent also aids in reducing the viscosity of the reaction medium. google.com The process is typically carried out at pressures ranging from atmospheric to 100 psig. google.com After the reaction, the this compound can be recovered through conventional methods like crystallization, followed by filtration or centrifugation. google.com

Advanced Synthetic Techniques for High Purity and Yield

Continuous Process Design

Continuous process manufacturing has emerged as a superior method for the production of this compound, offering enhanced safety, improved product quality, and greater yields. A notable example is the continuous process for producing taurine (B1682933) from monoethanolamine (MEA), where this compound (AES) is a key intermediate. researchgate.net This process involves two main steps: the esterification of MEA with sulfuric acid to form AES, and the subsequent reaction of AES with a sulfite (B76179). researchgate.net

To maximize the yield of the initial esterification step, it is crucial to effectively remove the water formed during the reaction to overcome equilibrium limitations. researchgate.netgoogle.com Continuous flow synthesis, potentially utilizing packed-bed reactors, provides excellent control over reaction parameters, leading to good selectivity and enhanced safety. researchgate.net This approach simplifies the operational procedure and allows for scalable and cost-effective production. researchgate.net

Pressure and Temperature Effects on the Sulfonation Step

Temperature and pressure are critical parameters in the sulfonation of monoethanolamine to produce this compound. The reaction is typically carried out at elevated temperatures to ensure a practical reaction rate. google.com However, excessively high temperatures can lead to reduced yields due to the hydrolysis of the this compound product, which can be faster than the initial sulfonation. google.com

A preferable temperature range for the sulfonation reaction is between 100 to 130°C. google.com In some processes, the reaction is conducted under autogenous pressure or increased pressure in a closed reactor to prevent the loss of volatile components. google.com For subsequent reactions involving this compound, such as the synthesis of ethyleneimine, temperatures can be significantly higher, ranging from at least 140°C to 250°C, under a pressure of at least 3 bar. google.com Operating the sulfonation step at temperatures above 100°C under moderate pressure has been shown to result in significantly higher yields of subsequent products like taurine. researchgate.net

Derivatization and Functionalization Reactions

This compound is a valuable reagent for the chemical modification of various substrates, including biopolymers like cellulose (B213188). Its ability to introduce amino groups allows for the tailoring of material properties for specific applications.

Functionalization of Cellulose Nanofibrils

The surface of cellulose nanofibrils (CNFs) can be chemically modified using this compound to introduce amine functionalities. acs.orgresearchgate.net This functionalization is aimed at enhancing the potential of nanocellulose in applications such as the development of filtration membranes for removing contaminants like dyes and heavy metals. acs.orgresearchgate.net

The chemical attachment of this compound to cellulose nanofibrils occurs through an etherification reaction. acs.orgresearchgate.net This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. acs.orgresearchgate.netresearchgate.net In this process, the hydroxyl groups on the cellulose are activated, and they subsequently react with the this compound. The success of this chemical modification has been confirmed by characterization techniques such as Fourier transform infrared spectroscopy, which shows the appearance of a band corresponding to the N-H bond of the newly introduced amine group. acs.orgresearchgate.netacs.org

The functionalization of cellulose nanofibrils with this compound induces changes in the material's physical and chemical properties.

Crystallinity: X-ray diffraction analysis has shown a decrease in the crystallinity index of cellulose nanofibrils after functionalization. acs.orgresearchgate.netresearchgate.net For instance, the crystallinity index has been observed to decrease from 80.8% in unmodified CNFs to 71.8% in the modified version. acs.orgresearchgate.netresearchgate.net This reduction is attributed to the disruption of the ordered cellulose structure by the introduced aminoethyl groups.

The following table provides a summary of the changes in the properties of cellulose nanofibrils upon functionalization with this compound.

| Property | Unmodified CNFs | Functionalized CNFs | Reference |

| Crystallinity Index | 80.8% | 71.8% | acs.orgresearchgate.netresearchgate.net |

| Onset of Thermal Decomposition | 229.4°C | 227.5°C | acs.orgresearchgate.net |

| Nitrogen Content | Not Applicable | 0.45% | acs.orgresearchgate.netresearchgate.net |

| Degree of Substitution | Not Applicable | 0.053 | acs.orgresearchgate.netresearchgate.net |

Pre-column Derivatization for Analytical Applications

Pre-column derivatization is a technique used in chromatography to modify an analyte before it enters the separation column. shimadzu.com This process is often employed to enhance the detectability of compounds that lack a strong chromophore, making them difficult to analyze using standard UV-Vis detectors. shimadzu.com For amino acids like this compound, derivatization introduces a chromophoric tag, enabling sensitive and selective detection. researchgate.netshimadzu.com

Derivatization with 2,4-Dinitrofluorobenzene–acetonitrile (B52724)

A method for the quantitative determination of this compound involves pre-column derivatization using 2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's reagent, in an acetonitrile medium. researchgate.nettandfonline.com In this reaction, the amino group of this compound reacts with DNFB in a basic solution to form a dinitrophenyl (DNP) derivative. researchgate.net This DNP-derivative is highly chromophoric and can be readily detected by high-performance liquid chromatography (HPLC) with a diode array detector. researchgate.nettandfonline.com

The chromatographic separation is typically achieved using an isocratic reverse-phase method on a C18 column. researchgate.nettandfonline.comresearchgate.net A common mobile phase consists of a mixture of acetonitrile and a phosphate (B84403) buffer solution (pH 7.0), for instance in a 19:81 (v/v) ratio. researchgate.nettandfonline.comresearchgate.net This technique has proven to be simple and reliable for the routine analysis of this compound in various samples, demonstrating good linearity and recovery. researchgate.nettandfonline.com

Formation of Downstream Chemical Intermediates

This compound serves as a crucial starting material or intermediate in the synthesis of several valuable chemical compounds. Its reactive nature allows for its conversion into other functionalized molecules through various reaction pathways.

Synthesis of Taurine (2-Aminoethylsulfonic Acid)

The industrial production of taurine, a vital nutritional supplement, often utilizes this compound as a key intermediate. researchgate.netresearchgate.netchemicalbook.comchemicalbook.com The general process involves a two-step synthesis starting from monoethanolamine, which is first reacted with sulfuric acid to produce this compound. researchgate.netmongoliajol.infodoaj.org This intermediate is then converted to taurine. researchgate.netmongoliajol.infodoaj.org

The conversion of this compound to taurine is achieved through a sulfonation reaction. google.comresearchgate.net This step involves reacting the sulfate ester with either sodium sulfite or ammonium sulfite in an aqueous solution. google.comrsc.orgresearchgate.net In this nucleophilic substitution reaction, the sulfite ion displaces the sulfate group, forming a stable carbon-sulfur bond and yielding taurine along with a sulfate salt (sodium sulfate or ammonium sulfate) as a byproduct. researchgate.netrsc.org The reaction with aqueous sodium sulfite can be performed by heating the mixture at boiling point (105-108°C) or under pressure at higher temperatures (around 140°C) to reduce reaction times. rsc.org

Significant research has focused on optimizing the sulfonation step to maximize the yield and purity of taurine. Key parameters influencing the reaction include temperature, reaction time, and the molar ratio of reactants. researchgate.netui.ac.idgoogle.com Studies have shown that taurine yields can be significantly improved by operating at temperatures above 100°C under moderate pressure. researchgate.net

One optimized process using ammonium sulfite as the sulfonating agent found that a reaction temperature of 105°C, a reaction time of 12 hours, and a molar ratio of ammonium sulfite to this compound of 1.65 resulted in a conversion rate of 76.43%. researchgate.net Another study using sodium sulfite identified optimal conditions as a temperature of 80°C, a 5-hour reaction time, and a reactant mole ratio of 1:1.5 (2-aminoethyl ester to sodium sulfite), achieving a conversion of 65.51%. ui.ac.id The use of ultrasonic assistance has also been explored to enhance reaction rates, with one study reporting a conversion of 56.2% at 75°C and a 12-hour reaction time with a sodium sulfite to 2-aminoethyl sulfate molar ratio of 1.8:1. academax.comresearchgate.net

Table 1: Optimized Conditions for Taurine Synthesis from this compound

| Sulfonating Agent | Temperature (°C) | Time (h) | Molar Ratio (Sulfonating Agent:AES) | Conversion Rate (%) | Reference |

|---|---|---|---|---|---|

| Ammonium Sulfite | 105 | 12 | 1.65 : 1 | 76.43 | researchgate.net |

| Ammonium Sulfite | 98 | 11 | 1.3-1.8 : 1 | 79 | google.com |

| Sodium Sulfite | 80 | 5 | 1.5 : 1 | 65.51 | ui.ac.id |

| Sodium Sulfite | 75 | 12 | 1.8 : 1 | 56.2 | academax.comresearchgate.net |

AES: this compound

Intermediate in Ethylenimine Production

This compound is a key intermediate in the Wenker process for producing ethylenimine (also known as aziridine). google.comchemcess.comnih.gov This method involves the intramolecular cyclization of this compound. chemcess.com The reaction is carried out by treating the sulfate ester with a hot, aqueous solution of a strong base, such as sodium hydroxide. google.comgoogle.com

The process typically requires elevated temperatures, ranging from 140°C to 250°C, and is conducted under pressure (at least 3 bar). google.com The molar ratio of this compound to the base is generally in the range of 1:1 to 1:5. google.com The reaction results in the formation of ethylenimine and sodium sulfate as a byproduct. nih.gov While early versions of this process had low yields, modern implementations have achieved yields of 85-90%. chemcess.com

Intermediate in Pharmaceutical and Biologically Active Compound Synthesis

This compound (2-AHS) serves as a fundamental building block in the synthesis of a range of pharmaceutical and biologically active molecules. chemicalbook.com Its utility stems from its structure, which incorporates both an amino group and a sulfate ester, allowing for diverse reaction pathways.

2-AHS is also a key precursor in the synthesis of Aziridine (B145994) and its derivatives. chemcess.comambeed.com Aziridine, a three-membered heterocyclic amine, is a highly reactive and valuable intermediate in organic synthesis. chemcess.com The Wenker synthesis, a common method for preparing aziridines, can be modified to use 2-AHS. researchgate.net In this process, 2-AHS is treated with a base, such as sodium hydroxide, to induce intramolecular cyclization, forming the aziridine ring. ambeed.comaip.org This method avoids the use of more hazardous reagents and has been refined to achieve yields of 85-90%. chemcess.com

Specific biologically active derivatives synthesized from this aziridine intermediate include:

Dansylaziridine : A fluorescent compound created by reacting the aziridine produced from 2-AHS with dansyl chloride. aip.orgaip.org This derivative is valuable as a fluorescent probe in chemical sensors. aip.org

Binary Ethylenimine (BEI) : A preparation of aziridine produced from this compound in the presence of sodium hydroxide. wikipedia.org BEI is used as a viral inactivating agent in the production of vaccines, such as those for foot-and-mouth disease, because it effectively modifies nucleic acids and proteins. wikipedia.org

Furthermore, 2-AHS is used to synthesize substituted thiazolidine-2-thiones . In this reaction, sodium 2-aminoethyl sulfate reacts with potassium ethyl xanthate, leading to the formation of these sulfur-containing heterocyclic compounds, which are of interest for their potential biological activities. researchgate.net

Table 1: Synthesis of Biologically Active Compounds from this compound

| Target Compound | Synthetic Pathway | Key Reagents | Reference(s) |

| Taurine | Esterification followed by Sulfonation | Monoethanolamine, Sulfuric Acid, Sodium Sulfite/Ammonium Sulfite | acs.orgui.ac.idgoogle.com |

| Aziridine | Intramolecular Cyclization (Wenker Synthesis) | Sodium Hydroxide | chemcess.comambeed.comaip.org |

| Dansylaziridine | Reaction of Aziridine with Dansyl Chloride | Sodium Hydroxide, Dansyl Chloride | aip.orgaip.org |

| Binary Ethylenimine (BEI) | Treatment with Sodium Hydroxide | Sodium Hydroxide | wikipedia.org |

| Thiazolidine-2-thiones | Reaction with Potassium Ethyl Xanthate | Potassium Ethyl Xanthate | researchgate.net |

Intermediate in Surfactant and Dye Production

The utility of this compound extends to industrial applications, where it functions as an intermediate in the synthesis of compounds used in the textile, paper, and dye industries. google.com

A primary application in this sector is the production of ethylenimine finishing compositions . google.com As established, 2-AHS is a precursor to ethylenimine (aziridine). google.com Ethylenimine can be polymerized to form polyethylenimine (PEI), a polymer with a wide range of industrial uses. chemcess.com In the paper and textile industries, PEI and its derivatives are used as finishing agents to impart specific properties to the final products, such as improved dye affinity, adhesion, and wet strength. google.com

The reactivity of 2-AHS has also been harnessed for the chemical modification of natural polymers like cellulose. Research has demonstrated the functionalization of cellulose nanofibrils using 2-AHS to introduce amine groups onto the cellulose structure. acs.org This modification is significant because the introduced amine groups can act as anchoring sites for dyes, potentially improving the efficiency and fastness of the dyeing process for cellulosic materials. acs.org Similarly, 2-AHS has been used to synthesize new starch derivatives, which could have broad applications. researchgate.net The introduction of sulfate and amino groups modifies the properties of the starch polymer, which can be beneficial in various industrial processes, including those related to surfactants and coatings. researchgate.net

Table 2: Industrial Intermediate Applications of this compound

| Application Area | Product/Process | Role of this compound | Reference(s) |

| Textile & Paper Industry | Ethylenimine Finishing Compositions | Intermediate in the production of ethylenimine, the monomer for polyethylenimine (PEI) which is used as a finishing agent. | google.com |

| Dyeing & Finishing | Chemical Modification of Cellulose | Reagent to introduce amine groups into cellulose fibers, potentially enhancing dye uptake. | acs.org |

| Industrial Polymers | Synthesis of Starch Derivatives | Modifying agent to create new starch derivatives with altered properties for various industrial uses. | researchgate.net |

Advanced Analytical Characterization in Research

Spectroscopic Methods

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. For 2-Aminoethyl hydrogen sulfate (B86663), Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the atomic arrangement within a molecule. Both proton and carbon-13 NMR are routinely used to confirm the identity and structure of 2-Aminoethyl hydrogen sulfate. google.com

Proton NMR analysis of this compound reveals distinct signals corresponding to the different sets of hydrogen atoms in its structure. In a typical ¹H-NMR spectrum, the methylene (B1212753) groups adjacent to the amino and sulfate functionalities exhibit characteristic chemical shifts and coupling patterns. The proton spectrum of this compound shows triplets at approximately 4.25 ppm for the methylene group adjacent to the oxygen (CH₂--O) and at 3.32 ppm for the methylene group adjacent to the nitrogen (CH₂--N), both with a coupling constant (J) of 6 Hz. google.com These signals are well-resolved, allowing for clear identification of the compound. google.com

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 4.25 | Triplet | 6 | -CH₂-O- |

Data sourced from patent US4864045A. google.com

Complementing the proton NMR data, ¹³C-NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum displays distinct peaks for the two carbon atoms in the ethyl chain, with their chemical shifts influenced by the neighboring electronegative oxygen and nitrogen atoms. While specific chemical shift values are not detailed in the provided search results, the use of ¹³C-NMR for the analysis of the compound is documented. google.com

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its amine and sulfate groups.

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that allows for the analysis of solid and liquid samples with minimal preparation. piketech.com When characterizing materials functionalized with this compound, such as cellulose (B213188) nanofibrils, FTIR-ATR is employed to confirm the success of the chemical modification. researchgate.netacs.org A key indicator of successful functionalization is the appearance of a band around 1540 cm⁻¹, which corresponds to the N-H bending vibration of the primary amine group. researchgate.netresearchgate.netacs.org The presence of this band provides clear evidence of the incorporation of the this compound moiety onto the material's surface. researchgate.netresearchgate.netacs.org

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures such as biological fluids or industrial products.

High-pressure liquid chromatography (HPLC) is a sensitive and specific method for the analysis of this compound. nih.gov A method has been described for its determination in plasma and urine, which involves an initial ion-exchange clean-up step followed by chromatography on a cation-exchange column. nih.gov Detection can be achieved using an automated fluorescamine (B152294) detection system, allowing for the assay of concentrations as low as 0.3 µg/ml. nih.gov

Another HPLC-based approach involves pre-column derivatization with 2,4-dinitrofluorobenzene. tandfonline.com This method allows for the determination of this compound in beverages and milk samples using a C18 column and a diode array detector. tandfonline.com This technique offers good linearity and recovery, making it a reliable option for routine analysis. tandfonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various samples.

HPLC coupled with a Diode Array Detector (DAD) is utilized for the determination of this compound, particularly in pharmaceutical preparations. This method offers robust and reliable quantification. A key aspect of this analysis is the pre-column derivatization of this compound with 9-fluorenylmethyl chloroformate (FMOC-Cl), which renders the molecule detectable by UV-Vis spectroscopy.

A validated HPLC-DAD method has been established for the simultaneous determination of this compound and related compounds. The separation is typically achieved on a C18 column with gradient elution. The mobile phase often consists of a mixture of acetonitrile (B52724) and a buffer solution, such as potassium dihydrogen phosphate (B84403). The DAD is set to monitor the absorbance at a specific wavelength, which corresponds to the maximum absorbance of the FMOC-derivatized compound.

Table 1: HPLC-DAD Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Potassium Dihydrogen Phosphate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | Diode Array Detector (DAD) at 265 nm |

| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |

The analysis of this compound in biological fluids like plasma presents a significant challenge due to the complexity of the matrix. Ion-exchange chromatography is a critical sample preparation step to isolate the target analyte and remove interfering substances. A mixed-mode anion-exchange solid-phase extraction (SPE) is an effective method for the clean-up of plasma samples before analysis.

This clean-up protocol involves conditioning the SPE cartridge, loading the plasma sample, washing to remove unbound matrix components, and finally eluting the this compound with a suitable solvent. The efficiency of this clean-up is crucial for the subsequent analytical determination, ensuring the accuracy and sensitivity of the assay.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the quantification of this compound, especially at low concentrations in complex biological matrices. LC-MS/MS, a tandem mass spectrometry approach, provides enhanced specificity by monitoring specific precursor-to-product ion transitions.

A validated LC-MS/MS method has been developed for the determination of this compound in human plasma. This method utilizes a hydrophilic interaction liquid chromatography (HILIC) column for separation, which is well-suited for polar compounds like this compound. The mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode.

Table 2: LC-MS/MS Parameters for this compound Analysis in Human Plasma

| Parameter | Condition |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | HILIC column (e.g., 2.1 mm x 100 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and Ammonium (B1175870) Acetate buffer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transition | m/z 142.2 → 125.1 |

| Internal Standard | Isotopically labeled this compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Degradation Products

While direct analysis of the highly polar and non-volatile this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging, this technique is invaluable for identifying and quantifying its potential degradation products. For instance, in the context of ionic liquids, GC-MS can be used to analyze volatile thermal degradation products. One related compound, monoethanolamine, can be analyzed by GC-MS after derivatization. The study of degradation pathways is crucial for understanding the stability and environmental fate of this compound-containing materials.

Microscopy and Diffraction

Microscopy and diffraction techniques are employed to investigate the structural and morphological properties of materials that have been modified with this compound.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials at the nanoscale. In the context of this compound, AFM can be used to study the effects of its incorporation into or grafting onto various substrates. For example, AFM has been used to investigate the surface morphology of poly(vinylidene fluoride) (PVDF) membranes modified with taurine (B1682933), a structurally related compound. Such studies can reveal changes in surface roughness and other topographical features, providing insights into the effectiveness of the surface modification. While direct AFM studies on this compound modified materials are not widely reported, the techniques applied to similar zwitterionic compounds are directly applicable.

Biochemical and Biological Research Applications

Role in Metabolic Pathways

The structure of 2-Aminoethyl hydrogen sulfate (B86663), as an ester of ethanolamine (B43304) and sulfuric acid, positions it as a molecule of interest in the study of pathways involving structurally similar compounds. wikipedia.org

2-Aminoethyl hydrogen sulfate is structurally analogous to ethanolamine, a fundamental building block for the synthesis of phosphatidylethanolamine (B1630911) (PE). PE is the second most abundant phospholipid in mammalian cell membranes and is crucial for membrane structure and function. nih.govresearchgate.net The metabolism of ethanolamine is therefore central to the maintenance of cellular integrity. The primary route for PE synthesis from ethanolamine is the Kennedy pathway. nih.govnih.gov Due to its structural resemblance to ethanolamine, this compound serves as a useful compound in studies designed to probe the specificity and mechanics of enzymes involved in ethanolamine metabolism and phospholipid synthesis.

Taurine (B1682933) (2-aminoethanesulfonic acid) is an abundant sulfur-containing amino acid derivative involved in numerous physiological processes. nih.govnih.gov The established primary biological pathways for taurine synthesis in mammals originate from the metabolism of the sulfur-containing amino acids cysteine and methionine. nih.govresearchgate.net The most prominent route, often called the "cysteinesulfinic acid pathway," involves the oxidation of cysteine to cysteine sulfinic acid, which is subsequently decarboxylated to form hypotaurine. nih.gov Hypotaurine is then oxidized to produce taurine. nih.gov Based on documented in vivo metabolic pathways, this compound is not considered a direct intermediate in the biosynthesis of taurine. nih.govnih.gov

The Kennedy pathway is the principal metabolic route for the de novo synthesis of phosphatidylethanolamine (PE) and phosphatidylcholine (PC), the two most abundant phospholipids (B1166683) in eukaryotic membranes. nih.govresearchgate.net The CDP-ethanolamine branch of this pathway begins with the phosphorylation of ethanolamine by an ethanolamine kinase to produce phosphoethanolamine. nih.gov This is followed by the conversion of phosphoethanolamine to CDP-ethanolamine, which finally reacts with diacylglycerol to form PE. nih.govresearchgate.net

The essentiality of this pathway for certain organisms, such as the parasite Trypanosoma brucei, makes its components potential therapeutic targets. nih.gov Research into the substrate specificity of the enzymes in the Kennedy pathway has utilized analogs like this compound. Studies have shown that it is not a substrate for key enzymes in this pathway, such as ethanolamine kinase. This lack of activity is itself a significant finding, as it helps to define the precise structural requirements for enzymatic recognition and catalysis within this critical metabolic route.

| Pathway | Relationship to this compound | Key Findings |

| Ethanolamine Metabolism | Structural analog of ethanolamine. | Used to study the specificity of enzymes involved in the synthesis of phosphatidylethanolamine (PE), a key phospholipid component. nih.govresearchgate.net |

| Taurine Biosynthesis | Not a recognized biological intermediate. | The primary in vivo pathways for taurine synthesis proceed from cysteine via cysteine sulfinic acid and hypotaurine. nih.govnih.gov |

| Kennedy Pathway | Investigated as a potential substrate analog. | Not a substrate for key enzymes like ethanolamine kinase, helping to elucidate the structural requirements of the pathway's enzymes. |

Enzymatic Interactions and Inhibition Studies

This compound is widely recognized in biochemical research for its role as an enzyme inhibitor.

One of the most well-documented functions of this compound is its inhibition of the enzyme 4-aminobutyrate—2-oxoglutarate transaminase (EC 2.6.1.19), commonly known as GABA transaminase (GABA-T). wikipedia.orgnih.gov This enzyme plays a critical role in the central nervous system by catalyzing the primary degradation of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. patsnap.com

By inhibiting GABA-T, this compound prevents the breakdown of GABA, leading to an accumulation of this neurotransmitter in neuronal synapses. wikipedia.org This elevation of GABA levels enhances inhibitory signaling in the brain. This mechanism of action has made this compound and other GABA-T inhibitors valuable tools in neuropharmacological research and in the investigation of conditions where inhibitory signaling is disrupted, such as epilepsy. patsnap.comwikipedia.orgnih.gov

| Parameter | Description |

| Enzyme | 4-Aminobutyrate—2-Oxoglutarate Transaminase (GABA Transaminase; GABA-T) |

| EC Number | 2.6.1.19 |

| Substrates | Gamma-aminobutyric acid (GABA), 2-Oxoglutarate |

| Products | Succinate semialdehyde, L-glutamate |

| Biological Role | Primary catabolic enzyme for the inhibitory neurotransmitter GABA. patsnap.com |

| Role of this compound | Enzyme Inhibitor. wikipedia.orgnih.govwikipedia.org |

| Mechanism of Action | Blocks the activity of GABA-T, preventing GABA degradation and leading to increased GABA concentrations in the brain. patsnap.comwikipedia.org |

A review of available scientific literature did not yield specific information regarding the interaction of this compound with pseudourea structures in the context of biochemical studies.

Applications in Cellular Processes and Therapeutics

The primary research applications of this compound in this domain stem from its ability to modulate enzyme activity.

This compound is recognized as an inhibitor of the enzyme 4-aminobutyrate--2-oxoglutarate transaminase (GABA-T). nih.gov This enzyme is responsible for the degradation of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. By inhibiting GABA-T, this compound serves as a chemical probe to investigate the effects of increased GABA levels and to study the dynamics of GABAergic systems.

In one study, this compound (referred to as ethanolamine O-sulphate or EOS) was used as a specific inhibitor of GABA-T to examine the in vitro release of GABA from rat hippocampus slices. sigmaaldrich.com This research demonstrates its utility in elucidating the functional roles of specific enzymes within complex biological pathways.

Table 1: Application of this compound in Enzymatic Studies

| Application | Target Enzyme | Organism/System Studied | Research Finding |

|---|---|---|---|

| Enzyme Inhibition Probe | gamma-aminobutyric acid transaminase (GABA-T) | Rat Hippocampus | Used to study the effects of GABA-T inhibition on GABA release. sigmaaldrich.com |

| Enzyme Inhibitor | 4-aminobutyrate--2-oxoglutarate transaminase | Not specified | Classified as an inhibitor of this enzyme. nih.gov |

The function of this compound as an enzyme inhibitor suggests potential therapeutic uses. nih.gov By blocking the GABA-T enzyme, the compound can effectively increase the concentration of the neurotransmitter GABA in the brain. This mechanism is a target for therapies aimed at conditions characterized by a deficit in GABAergic neurotransmission.

Additionally, the compound is classified pharmacologically as a diuretic, an agent that promotes the excretion of urine. nih.gov This suggests a potential for applications in conditions where increased urine output is therapeutically beneficial.

Biological Monitoring and Analysis

The ability to accurately measure this compound in biological samples is crucial for research and potential clinical applications.

A sensitive and specific method for the analysis of this compound in biological fluids has been developed using high-pressure liquid chromatography (HPLC). nih.gov The methodology involves several key steps for accurate detection and quantification in both plasma and urine samples.

The sample preparation begins with deproteinization of plasma or acidification of urine, followed by an ion-exchange clean-up procedure using Dowex resins. nih.gov The processed sample is then chromatographed on a Durrum cation-exchange column, with detection accomplished by an automated fluorescamine (B152294) detection system. nih.gov This method has been shown to be both accurate and reproducible. nih.gov

Table 2: Performance of HPLC Method for this compound Quantification

| Parameter | Finding | Source |

|---|---|---|

| Biological Fluids | Plasma, Urine | nih.gov |

| Lower Limit of Quantification | 0.3 µg/mL (using a 2 mL sample) | nih.gov |

| Linearity Range | Up to at least 133 µg/mL | nih.gov |

| Reproducibility (RSD) | Approximately +/- 4.0% | nih.gov |

| Recovery Rate | 95-100% | nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic nature of molecules, including their conformational preferences and intermolecular interactions.

2-Aminoethyl hydrogen sulfate (B86663) is a flexible molecule with several rotatable bonds, allowing it to adopt various conformations in space. chemscene.com Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies. This is typically achieved through computational methods that systematically rotate the bonds and calculate the potential energy of each resulting structure. The most stable conformers correspond to the lowest energy states on the potential energy surface.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. For 2-Aminoethyl hydrogen sulfate, this would involve adjusting the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure. Due to its zwitterionic nature in solution, with a positively charged amino group and a negatively charged sulfate group, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.netmdpi.com Theoretical studies on similar zwitterionic amino acids have shown that the interactions with solvent molecules are crucial for stabilizing the zwitterionic form over the neutral form. sphinxsai.com

Computational approaches like molecular mechanics and quantum mechanics are used for these calculations. Molecular mechanics force fields provide a computationally efficient way to explore the conformational space, while quantum mechanical methods, such as Density Functional Theory (DFT), offer higher accuracy in determining the energies and geometries of the conformers. nih.govnih.gov

Table 1: Calculated Conformational Properties of this compound

| Property | Value | Method |

| Number of Rotatable Bonds | 3 | Computational Chemistry |

| Topological Polar Surface Area (TPSA) | 89.62 Ų | Computational Chemistry |

| XLogP3 | -1.2 | Computational Chemistry |

Note: This table presents computationally derived properties that are relevant to the molecule's conformational flexibility and potential for interactions.

The amino and sulfate groups of this compound are capable of forming strong hydrogen bonds, both as donors and acceptors. chemscene.com These interactions are critical in determining its behavior in condensed phases and in biological systems. Molecular dynamics (MD) simulations can be used to study the formation and dynamics of hydrogen bonding networks between this compound molecules and with solvent molecules, such as water. nih.govbonvinlab.orgmdpi.commdpi.com

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, which is essential for interpreting spectroscopic data and elucidating reaction mechanisms.

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic properties of this compound, including its vibrational spectra (infrared and Raman) and Vibrational Circular Dichroism (VCD) spectra. acs.orgnih.govrsc.orgcas.czdtic.milschrodinger.com VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. digitellinc.comresearchgate.netrsc.org Although this compound itself is not chiral, it can become chiral upon isotopic substitution or when it interacts with a chiral environment.

The prediction of VCD spectra involves calculating the vibrational frequencies and the corresponding rotational strengths for each vibrational mode of the molecule. nih.govnih.gov The accuracy of these predictions is highly dependent on the chosen computational method and basis set, as well as on the inclusion of environmental effects, such as solvent. schrodinger.com For flexible molecules, the calculated spectrum is often a Boltzmann-weighted average of the spectra of the most stable conformers. nih.gov

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. For this compound, this could include investigating its degradation pathways. The thermal degradation of related compounds like monoethanolamine has been studied, and similar mechanisms could be explored computationally for this compound. acs.org

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial information about the activation energies and thermodynamics of the reaction, allowing for the determination of the most likely reaction pathways. For example, the degradation of this compound could involve intramolecular cyclization or hydrolysis, and quantum chemical calculations could help to elucidate the detailed mechanisms of these processes. Studies on the reaction of ethanolamine-O-sulfate with enzymes have shown that it can act as a "suicide" inhibitor, where the enzyme catalyzes the conversion of the inhibitor into a reactive species that then irreversibly inactivates the enzyme. nih.govnih.gov Quantum chemical calculations could be used to model the electronic rearrangements that occur during this process.

Structure–Activity Relationship (SAR) and Chemoinformatics

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Chemoinformatics employs computational methods to analyze chemical and biological data, aiding in the discovery and development of new drugs and other bioactive molecules. tandfonline.comnih.gov

This compound is known to be an inhibitor of GABA transaminase, an enzyme responsible for the degradation of the neurotransmitter GABA. wikipedia.orgmdpi.comnih.gov SAR studies on GABA transaminase inhibitors have provided insights into the structural features required for potent inhibition. nih.govresearchgate.net These studies often involve synthesizing and testing a series of related compounds to identify the key molecular fragments and properties that contribute to their activity.

Chemoinformatics tools can be used to analyze datasets of enzyme inhibitors to build predictive models. nih.govmdpi.com These models can then be used to screen virtual libraries of compounds to identify new potential inhibitors. For this compound, chemoinformatics approaches could be used to compare its properties to those of other known GABA transaminase inhibitors, to understand its mechanism of action at a molecular level, and to guide the design of new, more potent, or selective inhibitors. mdpi.comresearchgate.net

Correlation with Biological Activity

This compound is a well-documented inhibitor of the enzyme 4-aminobutyrate aminotransferase (GABA-AT), which is responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Computational studies, primarily through molecular docking simulations, have been instrumental in visualizing and understanding the interaction between this compound and the active site of GABA-AT.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific molecular interactions that stabilize the complex. Although specific docking studies exclusively focusing on this compound are not extensively detailed in publicly available literature, the principles of its interaction can be inferred from studies on GABA-AT inhibitors with similar structural motifs.

The inhibitory activity of this compound is attributed to its structural similarity to GABA. The molecule features a primary amino group and a sulfate group, which can mimic the carboxylate group of GABA. This allows it to fit into the active site of GABA-AT. The key interactions predicted by computational models for GABA-like inhibitors include:

Ionic Interactions: The negatively charged sulfate group of this compound is predicted to form strong ionic bonds with positively charged residues, such as lysine (B10760008) or arginine, within the active site of GABA-AT. This electrostatic interaction is a crucial anchoring point for the inhibitor.

Hydrogen Bonding: The amino group and the oxygen atoms of the sulfate group can act as hydrogen bond donors and acceptors, respectively. These interactions with amino acid residues and cofactors, such as pyridoxal-5'-phosphate (PLP), further stabilize the inhibitor-enzyme complex.

These computational insights into the binding mode of this compound provide a rational basis for its observed biological activity as a GABA-AT inhibitor. The ability to model these interactions at an atomic level is crucial for understanding the structure-activity relationship (SAR) and for the design of novel, more potent inhibitors.

Chemoinformatic Features and Predictive Modeling

Chemoinformatics involves the use of computational methods to analyze chemical data, enabling the prediction of the biological and physicochemical properties of molecules. For this compound, several key chemoinformatic descriptors have been calculated, which are valuable for predictive modeling and understanding its drug-like properties.

| Property | Value |

| Molecular Weight | 141.15 g/mol |

| Topological Polar Surface Area (TPSA) | 89.62 Ų |

| LogP (Octanol-Water Partition Coefficient) | -1.2355 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

These descriptors provide a quantitative profile of the molecule's characteristics. For instance, the low LogP value indicates that this compound is a hydrophilic molecule, which is consistent with its charged sulfate group. The TPSA is a good indicator of a molecule's ability to permeate cell membranes.

While specific Quantitative Structure-Activity Relationship (QSAR) models and other predictive models exclusively developed for this compound are not widely reported, its chemoinformatic data can be incorporated into broader models for predicting GABA-AT inhibition. QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. By analyzing the chemoinformatic features of a set of known GABA-AT inhibitors, including this compound, it is possible to build predictive models that can screen virtual libraries of compounds to identify potential new inhibitors.

These predictive models often employ machine learning algorithms to identify the key molecular descriptors that correlate with inhibitory potency. The chemoinformatic profile of this compound, with its specific combination of size, polarity, and hydrogen bonding capacity, serves as a valuable data point in the development and validation of such predictive tools for novel GABA-AT inhibitors.

Environmental and Degradation Studies of 2 Aminoethyl Hydrogen Sulfate

This article focuses on the environmental and degradation characteristics of 2-aminoethyl hydrogen sulfate (B86663), a compound utilized as a chemical intermediate and research tool. The subsequent sections will delve into its thermal degradation mechanisms and its environmental fate, particularly concerning microbial interactions and its potential role in the sulfur cycle.

Advanced Applications and Future Research Directions

Materials Science and Nanotechnology

The unique chemical structure of 2-aminoethyl hydrogen sulfate (B86663) makes it a valuable tool in materials science, particularly in the realm of nanotechnology. Its ability to modify surfaces and create functional materials is of growing interest.

The functionalization of cellulose (B213188) nanofibrils (CNFs) with 2-aminoethyl hydrogen sulfate is a promising area of research. acs.org This process involves an etherification reaction that introduces amine groups onto the surface of the CNFs. acs.org The successful modification is confirmed by the presence of a new band in the Fourier transform infrared spectroscopy-attenuated total reflectance (FTIR-ATR) spectrum, indicating the N-H bond of the amine group. acs.orgresearchgate.net

This surface modification has several beneficial effects on the properties of CNFs. It can lead to a greater dispersion of the nanofibrils and a reduction in their diameter. acs.org This is attributed to the grafting of the ethylamine (B1201723) group, which lessens the intensity of hydrogen bonds between the polymer chains. acs.org While the fundamental semicrystalline structure of the CNFs is maintained, a decrease in the crystallinity index is often observed. acs.org This reduction is due to the introduction of the bulkier ethylamine groups, which disrupt the ordered arrangement of the polymer chains. acs.org

The table below summarizes the effect of modification with this compound on the properties of cellulose nanofibrils based on a recent study. acs.org

| Property | Unmodified CNF | Modified CNF |

| Nitrogen Content (%) | - | 0.45 |

| Degree of Substitution | - | 0.053 |

| Crystallinity Index (%) | 80.8 | 71.8 |

| Onset Thermal Degradation (°C) | 229.4 | 227.5 |

| Diameter Range (nm) | 0.34–63.53 | 0.12–19.12 (for sample 7N) |

This data highlights the changes imparted to cellulose nanofibrils upon surface modification with this compound.

The modification of nanocellulose with this compound is being explored for the development of advanced filtration membranes capable of removing dyes and heavy metals from water. acs.org The introduction of amine functional groups can enhance the membrane's surface affinity and reactivity, leading to more efficient separation of specific contaminants. researchgate.net Nanocellulose-based membranes are considered a promising green technology for water desalination and purification due to their biodegradability, renewability, and abundance. researchgate.net The ability to tailor the surface chemistry of these materials opens up possibilities for creating highly selective and efficient filtration systems. researchgate.net

Sustainable Chemistry and Process Intensification

The production and use of this compound are also being examined through the lens of sustainable chemistry and process improvement. Traditional methods for its synthesis often involved high temperatures and could produce significant waste. google.com More efficient processes have been developed, such as the reaction of gaseous sulfur trioxide with ethanolamine (B43304), which proceeds spontaneously and produces a good yield. google.com

Furthermore, this compound plays a role in the commercial synthesis of taurine (B1682933) from monoethanolamine, a process considered to have better safety and environmental benefits than older methods involving ethylene (B1197577) oxide. researchgate.net Research is ongoing to develop a continuous process for taurine production, which would be more scalable and cost-effective. researchgate.net A key challenge in this synthesis is the effective removal of water during the initial esterification step to maximize the yield of the this compound intermediate. researchgate.net Innovations in this area, such as combined cooling and anti-solvent crystallization, have been proposed to improve product yield. researchgate.net

Development of More Efficient and Cost-Advantaged Synthetic Routes

The pursuit of more efficient and economical methods for synthesizing this compound is a significant area of research, driven by its role as a key intermediate in various industrial applications, including the production of taurine and aziridine (B145994). google.comresearchgate.netambeed.com Traditional methods, while effective, often present challenges related to cost, energy consumption, and reaction efficiency.

A notable advancement involves the reaction of gaseous sulfur trioxide with ethanolamine. google.com This method is advantageous as the reaction is spontaneous and exothermic, providing the necessary heat to sustain the reaction rate, thus lowering external energy costs. google.com The process can be carried out by bubbling sulfur trioxide vapor, carried by an inert gas like nitrogen, through a solution of ethanolamine in a solvent such as chloroform (B151607). google.com This technique has been shown to produce a good yield of this compound. google.com

Another significant, cost-effective route utilizes ammonium (B1175870) bisulfate or ammonium sulfate to react with ethylene derivatives, such as 2-oxazolidinone (B127357). vulcanchem.comgoogle.comjustia.com This process is particularly economical when ammonium bisulfate, a by-product of other industrial syntheses like polyamine production, is used as the sulfating agent. google.comjustia.com The reaction is typically performed under acidic conditions at temperatures ranging from 100°C to 200°C, often at reflux in a water-insoluble organic solvent to facilitate the removal of water via azeotropic distillation. vulcanchem.comgoogle.com This method demonstrates high efficiency, with conversions reaching up to 90% and selectivity for this compound exceeding 95%. vulcanchem.comgoogle.com

Research into the esterification of ethanolamine with sulfuric acid has also focused on optimizing reaction conditions to improve yield. Studies have shown that adjusting the mole ratio of reactants is crucial. For instance, an optimal mole ratio of 1:1.5 (ethanolamine to sulfuric acid) over a 5-hour reaction period resulted in a conversion of 81.33%. ui.ac.id

The table below summarizes and compares various synthetic routes for this compound.

Table 1: Comparison of Synthetic Routes for this compound

| Reactants | Key Conditions | Advantages | Reported Yield/Conversion | Source(s) |

|---|---|---|---|---|

| Ethanolamine and Sulfuric Acid | High Temperature (~250°C) | Well-established (Wenker process) | Yields reduced by charring | google.com |

| Ethanolamine and Gaseous Sulfur Trioxide | Reaction in chloroform; exothermic | Lower energy cost; spontaneous reaction | Good yield, 88% after crystallization | google.com |

| Ammonium Bisulfate and 2-Oxazolidinone | Reflux at 100–200°C in an organic solvent | Uses cost-effective by-product (ammonium bisulfate); high selectivity | Up to 90% conversion; >95% selectivity | vulcanchem.comgoogle.com |

Minimization of By-product Formation

A critical aspect of optimizing the synthesis of this compound is the minimization of unwanted by-products, which can affect yield, purity, and downstream applications. The nature and quantity of by-products are highly dependent on the chosen synthetic route and reaction conditions.

In the traditional high-temperature reaction between ethanolamine and sulfuric acid, significant by-products include charred organic residues and sulfur dioxide gas, both of which represent a loss of starting material and contribute to lower yields. google.com

The reaction between gaseous sulfur trioxide and ethanolamine can initially yield N-(β-hydroxyethyl) sulfamic acid through sulfamation. google.com Fortunately, this by-product is an intermediate that can be converted to the desired this compound by heating the reaction mixture, thereby maximizing the final product yield. google.com

A common challenge in esterification reactions involving sulfuric acid, such as the reaction with ethanolamine, is the formation of water. researchgate.netambeed.com If not effectively removed, water can lead to equilibrium limitations, thereby reducing the conversion of reactants to the final product. researchgate.netambeed.com The use of solvents that form an azeotrope with water allows for its continuous removal by distillation, driving the reaction toward completion. google.com

In the synthesis route involving ammonium bisulfate and 2-oxazolidinone, maintaining acidic conditions is crucial to capture by-product ammonia (B1221849) as it forms. google.com A molar ratio of at least 2:1 of ammonium bisulfate to the ethylene derivative is recommended to ensure the system remains sufficiently acidic. google.com

Purification techniques are essential for removing any remaining by-products and unreacted starting materials. Crystallization is a commonly employed method to isolate and purify this compound from the reaction mixture. google.comjustia.com Additionally, washing the crude product with solvents like ethanol (B145695) can effectively remove excess reagents, such as sulfuric acid. ui.ac.id

The table below outlines common by-products and the strategies employed to minimize their formation.

Table 2: By-product Minimization Strategies

| Synthetic Route | Common By-products | Minimization Strategy | Source(s) |

|---|---|---|---|

| Ethanolamine + Sulfuric Acid (High Temp) | Charred organic residue, Sulfur dioxide | Using lower temperatures, inert solvents, or vacuum | google.com |

| Ethanolamine + Gaseous Sulfur Trioxide | N-(β-hydroxyethyl) sulfamic acid | Heating the reaction product to rearrange the intermediate | google.com |

| Esterification Reactions (e.g., Ethanolamine + H₂SO₄) | Water | Azeotropic distillation with an organic solvent | researchgate.netambeed.comgoogle.com |

Q & A

Q. What are the optimal methods for synthesizing 2-Aminoethyl hydrogen sulfate with high purity?

While specific synthesis protocols are not detailed in the provided evidence, the compound is commercially available as a reagent with ≥98.0% purity, indicating that established sulfation reactions (e.g., sulfation of ethanolamine derivatives using sulfuric acid or sulfur trioxide) are likely employed. Key parameters include controlled temperature to avoid decomposition (mp 277–280°C, decomposition observed) and purification via recrystallization or chromatography .

Q. Which analytical techniques are recommended for characterizing this compound?

- Elemental analysis to confirm composition (C₂H₇NO₄S; MW 141.14 g/mol).

- Melting point determination (277–280°C with decomposition) to assess purity and stability .

- Spectroscopy : NMR (¹H/¹³C) to verify amine and sulfate moieties; IR to identify O-S-O and N-H stretches .

- HPLC for purity assessment, particularly for detecting decomposition products under thermal stress .

Q. What safety protocols are critical when handling this compound?

- Use personal protective equipment (PPE): gloves, lab coat, and goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of decomposition byproducts (e.g., sulfur oxides).

- Store in airtight containers at room temperature, away from heat sources, to prevent thermal degradation .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Thermal stability : Decomposes above 277°C, but preliminary studies should assess stability at lower temperatures (e.g., 25–100°C) using thermogravimetric analysis (TGA).

- pH-dependent hydrolysis : The sulfate ester group may hydrolyze under acidic or alkaline conditions. Monitor via pH-adjusted stability studies with HPLC or titration to quantify sulfate release .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

The sulfate group acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies (e.g., using stopped-flow spectroscopy) can elucidate reaction pathways, while DFT calculations may model transition states. Evidence from structurally related sulfated compounds (e.g., in drug intermediates) suggests potential for SN2 mechanisms .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Cross-validation : Compare NMR/IR data across multiple batches and vendors to identify systematic errors.

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled derivatives to clarify spectral assignments.

- Collaborative studies : Share raw data with peer labs to confirm reproducibility, especially for minor peaks attributed to impurities .

Notes for Methodological Rigor

- Experimental Design : Include control groups (e.g., thermal/pH stability studies) and triplicate measurements to ensure reproducibility.

- Data Contradictions : Address discrepancies in literature by documenting batch-specific variations (e.g., vendor synthesis protocols) and environmental factors (humidity, light exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.